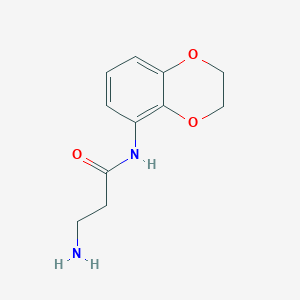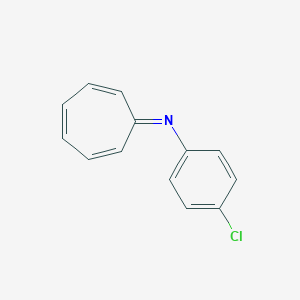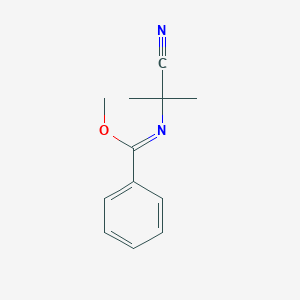![molecular formula C12H13Cl2NS2 B14513313 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate CAS No. 62603-97-8](/img/structure/B14513313.png)
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate is an organic compound that contains both chlorine and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate typically involves the reaction of 2-chloroprop-2-en-1-yl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then treated with a mixture of hydrazine hydrate and alkali to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-en-1-yl phenyl sulfone: Similar in structure but contains a sulfone group instead of a carbamodithioate group.
Bis(2-chloroprop-2-en-1-yl)sulfide: Contains two chloropropenyl groups and a sulfide linkage.
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride: Contains a similar chloropropyl group but differs in the amine functionality.
Uniqueness
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate is unique due to its combination of chloropropenyl and carbamodithioate functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62603-97-8 |
|---|---|
Molecular Formula |
C12H13Cl2NS2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-chloroprop-2-enyl N-[2-(4-chlorophenyl)ethyl]carbamodithioate |
InChI |
InChI=1S/C12H13Cl2NS2/c1-9(13)8-17-12(16)15-7-6-10-2-4-11(14)5-3-10/h2-5H,1,6-8H2,(H,15,16) |
InChI Key |
YPUUPLPHYQRBCC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC(=S)NCCC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
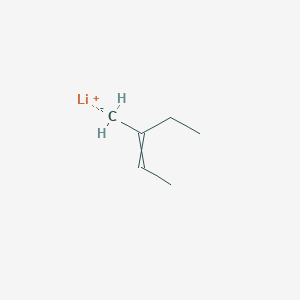

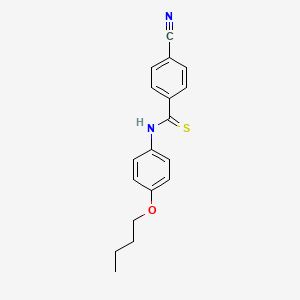

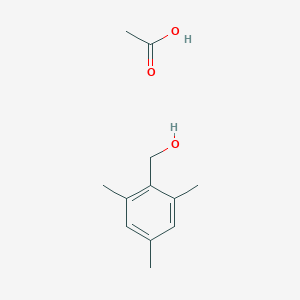

![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
